molecular formula C8H18N2 B13654214 N,3-dimethyl-N-propylazetidin-3-amine

N,3-dimethyl-N-propylazetidin-3-amine

Cat. No.: B13654214
M. Wt: 142.24 g/mol
InChI Key: XZMXWOPYVNVKRR-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-propylazetidin-3-amine is a synthetic azetidine-based compound offered for research and development purposes. Azetidines are a class of four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. While the specific properties and applications of this exact compound are not fully documented in the public domain, azetidine scaffolds are recognized for their utility as building blocks in organic synthesis and are frequently investigated for their potential biological activity. The inherent ring strain of the azetidine moiety can influence its physicochemical properties and reactivity, making it a valuable template for the exploration of new chemical space. Researchers value such structures for constructing novel molecules, particularly in the development of pharmacologically active compounds where the azetidine ring can serve as a rigid, polar subunit. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,3-dimethyl-N-propylazetidin-3-amine

InChI

InChI=1S/C8H18N2/c1-4-5-10(3)8(2)6-9-7-8/h9H,4-7H2,1-3H3

InChI Key

XZMXWOPYVNVKRR-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1(CNC1)C

Origin of Product

United States

Preparation Methods

Direct N-Alkylation of Azetidin-3-Amine Derivatives

One of the most straightforward approaches involves starting from azetidin-3-amine or its derivatives and performing sequential N-alkylation reactions to install the methyl and propyl groups on the nitrogen atom.

  • Method: Alkylation with methyl iodide and propyl bromide or iodide under basic conditions (e.g., potassium carbonate in acetonitrile) is commonly employed.
  • Notes: Careful stoichiometric control is necessary to avoid over-alkylation or quaternization. Phase-transfer catalysts and catalytic amounts of water can improve solubility and reaction completeness.
  • Yields: Moderate to good yields (50-80%) have been reported, depending on the purity of starting materials and reaction optimization.

Ring-Closure via Intramolecular Cyclization of Amino Precursors

Another approach involves constructing the azetidine ring via intramolecular cyclization of suitably functionalized amino precursors.

  • Method: Starting from N-substituted 3-amino-propyl derivatives, cyclization can be induced by halide displacement or via nucleophilic substitution reactions.
  • Example: Treatment of N-methyl-N-propyl-3-amino-propyl halides with base to promote ring closure forming the azetidine ring.
  • Advantages: This method allows for the introduction of substituents prior to ring closure, enabling better control over substitution patterns.
  • Yields: Reported yields vary but typically range from 40-70% depending on conditions.

Reductive Amination and Subsequent Cyclization

  • Method: Reductive amination of 3-azetidinone derivatives with methyl and propyl amines followed by reduction can yield the target compound.
  • Details: The ketone group at the 3-position is first converted to the corresponding imine with methylamine or propylamine, followed by reduction with sodium borohydride or catalytic hydrogenation.
  • Advantages: This method allows for selective introduction of substituents at the nitrogen and 3-position.
  • Challenges: Requires careful control to avoid over-reduction or ring opening.

Reaction Conditions and Optimization

Preparation Method Key Reagents/Conditions Reaction Temperature Solvent(s) Yield Range (%) Notes
Direct N-alkylation Methyl iodide, propyl bromide, K2CO3 25-80 °C Acetonitrile, DMF 50-80 Phase-transfer catalysts improve yield and selectivity
Intramolecular cyclization N-substituted 3-amino-propyl halides 0-50 °C Polar aprotic solvents 40-70 Requires careful base addition and reaction monitoring
Reductive amination + reduction 3-azetidinone, methylamine, NaBH4 0-25 °C Methanol, ethanol 45-75 Sensitive to over-reduction, requires mild conditions

Analytical Techniques for Monitoring and Verification

Comparative Analysis with Related Compounds

While direct data on N,3-dimethyl-N-propylazetidin-3-amine is limited, synthesis of closely related compounds such as N-ethyl-N-propylazetidin-3-amine provides insight into applicable methodologies.

  • The synthesis of N-ethyl-N-propylazetidin-3-amine involves similar N-alkylation strategies and ring closure techniques, suggesting analogous approaches are feasible for the dimethyl-propyl substituted azetidine.
  • The presence of methyl substituents at the 3-position (on the ring) requires modifications in cyclization conditions to accommodate steric effects.

Summary and Recommendations for Synthesis

  • Preferred Route: Direct N-alkylation of azetidin-3-amine derivatives with methyl and propyl halides under basic conditions is the most straightforward and scalable method.
  • Alternative Route: Intramolecular cyclization of N-substituted amino precursors offers versatility for introducing substituents before ring formation.
  • Optimization: Use of phase-transfer catalysts, solvent choice, and temperature control are critical for maximizing yield and purity.
  • Analytical Verification: Employ NMR and MS routinely to confirm substitution and ring integrity.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-propylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,3-dimethyl-N-propylazetidin-3-one.

    Reduction: Formation of this compound hydride.

    Substitution: Formation of various substituted azetidines depending on the substituent used.

Scientific Research Applications

N,3-dimethyl-N-propylazetidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-propylazetidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,3-dimethyl-N-propylazetidin-3-amine to structurally related amines based on ring systems, substituents, and functional groups.

Azetidine vs. Piperazine/Piperidine Derivatives

  • Ring Strain and Basicity : Azetidines exhibit higher ring strain than six-membered piperazines (e.g., N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine, ), which reduces their thermodynamic stability but may enhance reactivity in ring-opening reactions . Piperazines and piperidines are more conformationally flexible, favoring interactions with biological targets (e.g., receptors or enzymes) .
  • Electronic Effects: The electron-donating dimethylamino group in this compound may increase basicity compared to unsubstituted azetidines. Similar trends are observed in piperazine derivatives, where dimethylamino groups enhance solubility in polar solvents .

Comparison with Diamines and Alkylamines

  • N,N-Diethyl-3-(2,6-xylyl)propan-1-amine (): Features a branched alkyl chain and aromatic substituents, contributing to hydrophobic interactions. In contrast, this compound’s compact azetidine ring may reduce lipophilicity, impacting membrane permeability .
  • The azetidine analog’s rigid ring may limit conformational freedom, affecting metal-binding efficiency .

Physical and Spectroscopic Properties

Property This compound (Inferred) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine ()
Molecular Weight ~142 g/mol (estimated) 215 g/mol (HRMS-ESI) ~183 g/mol
Melting Point Likely <100°C (strained ring) 104–107°C Not reported
Key Spectral Features Expected δ 2.5–3.5 ppm (N–CH3 in ¹H NMR) δ 8.87 ppm (pyridine protons, ¹H NMR) δ 2.2–2.8 ppm (piperazine CH2, ¹H NMR)

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Alkylation45–6585–92NaBH₃CN, THF, pH 10
Ring-closing metathesis30–5090–95Grubbs catalyst, N₂, 70°C

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation employs:

  • ¹H/¹³C NMR : Peaks at δ 2.35–2.70 ppm (azetidine ring protons) and δ 45–50 ppm (tertiary carbons) confirm ring integrity .
  • High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 143.165 ([M+H]⁺) validates the molecular formula (C₈H₁₈N₂) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring, critical for pharmacological studies .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • GHS Classification : Oral toxicity (Category 3), skin corrosion (Category 1B). Use PPE (nitrile gloves, lab coat) and work in a fume hood .
  • Spill Management : Neutralize with 10% acetic acid and adsorb using vermiculite. Avoid aqueous release due to aquatic toxicity .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation .

Advanced: How can researchers design experiments to optimize the enantiomeric purity of this compound during synthesis?

Methodological Answer:
Enantiomeric purity is enhanced via:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during ring-closing steps, achieving >95% ee .
  • Kinetic resolution : Employ lipase enzymes (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .

Q. Table 2: Enantiomeric Optimization Strategies

Strategyee (%)Catalyst/Enzyme
Chiral BINOL ligands95–98(R)-BINOL-Pd complex
Kinetic resolution85–90CAL-B lipase

Advanced: How should contradictory data on the compound’s solubility and stability be reconciled?

Methodological Answer:
Discrepancies arise from solvent polarity and pH:

  • Solubility : Reports vary between 25 mg/mL (in DMSO) and <5 mg/mL (in water). Use Hansen solubility parameters to predict solvent compatibility .
  • Stability : Degradation occurs at pH < 4 (azetidine ring opening). Stability assays under physiological conditions (pH 7.4, 37°C) show <10% degradation over 48 hours .

Advanced: What methodologies assess this compound’s interactions with biological targets?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against acetylcholinesterase (AChE) using Ellman’s method .
  • Molecular docking : AutoDock Vina predicts binding affinity to serotonin receptors (e.g., 5-HT₃A), validated by SPR binding studies .

Advanced: What analytical techniques are used to quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-UV/FLD : Detect <0.1% alkylamine byproducts (λ = 254 nm, C18 column) .
  • GC-MS : Identify volatile impurities (e.g., residual propylamine) with a DB-5MS column and EI ionization .

Advanced: How does the azetidine ring’s conformation affect this compound’s reactivity?

Methodological Answer:

  • Ring puckering : DFT calculations show a 25° puckering angle increases nucleophilicity at N1, enhancing alkylation rates .
  • Steric effects : The 3-methyl group hinders axial attack, favoring equatorial reaction pathways in SN2 mechanisms .

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